molecular formula C20H10Br6N2O2 B14274601 N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide CAS No. 161069-07-4

N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide

Cat. No.: B14274601
CAS No.: 161069-07-4
M. Wt: 789.7 g/mol
InChI Key: PKVGOTFMMFXFKW-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2,3,4-tribromophenylamine with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Brominated quinones.

    Reduction: Less brominated derivatives.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets through its bromine atoms and amide groups. The bromine atoms can participate in halogen bonding, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of bromine atoms and amide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

CAS No.

161069-07-4

Molecular Formula

C20H10Br6N2O2

Molecular Weight

789.7 g/mol

IUPAC Name

1-N,4-N-bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H10Br6N2O2/c21-11-5-7-13(17(25)15(11)23)27-19(29)9-1-2-10(4-3-9)20(30)28-14-8-6-12(22)16(24)18(14)26/h1-8H,(H,27,29)(H,28,30)

InChI Key

PKVGOTFMMFXFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)Br)Br)Br)C(=O)NC3=C(C(=C(C=C3)Br)Br)Br

Origin of Product

United States

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